molecular formula C14H10F2N2 B13665793 2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine

2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B13665793
M. Wt: 244.24 g/mol
InChI Key: BWNCOKLRFQNMIQ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluoroaniline with 2-bromo-3-methylpyridine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, leading to the formation of the desired imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • 2-(2,4-Difluorophenyl)-4-methylimidazo[1,2-a]pyridine
  • 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine

Uniqueness

2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10F2N2/c1-9-3-2-6-18-8-13(17-14(9)18)11-5-4-10(15)7-12(11)16/h2-8H,1H3

InChI Key

BWNCOKLRFQNMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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